Ormetoprim's mechanism of action involves interfering with folic acid synthesis in bacteria. Researchers can leverage this property to study various aspects of bacterial physiology and metabolism. By observing how Ormetoprim affects bacterial growth and function, scientists can gain insights into:
The widespread use of antibiotics has led to the emergence of antibiotic-resistant bacteria. Ormetoprim can be a valuable tool for researchers studying these resistance mechanisms. By exposing bacteria to Ormetoprim and observing how they adapt and survive, scientists can learn about:
This knowledge can be crucial for developing new strategies to combat antibiotic resistance, a significant public health concern.
Although not widely used in human medicine, Ormetoprim has applications in aquaculture. Researchers can utilize Ormetoprim to:
Ormetoprim is a synthetic compound classified as an antibiotic, primarily used in veterinary medicine. It is known for its role as a dihydrofolate reductase inhibitor, which disrupts the bacterial synthesis of nucleic acids by competing with para-aminobenzoic acid (PABA) in the folate pathway. Its chemical structure is characterized by a pyrimidine ring, specifically 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine, and it has the CAS number 6981-18-6 .
Ormetoprim exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves:
The synthesis of ormetoprim involves multi-step reactions. A common method includes:
Other methods may involve different reagents like guanidine and various solvents such as ethanol or dimethylformamide under controlled temperatures .
Ormetoprim is primarily utilized in veterinary medicine for:
Research on ormetoprim has shown:
Ormetoprim shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Sulfadimethoxine | Sulfonamide | Inhibits bacterial folate synthesis | Often used in combination with ormetoprim |
| Trimethoprim | Dihydrofolate reductase inhibitor | Similar inhibition mechanism | Primarily used for human infections |
| Pyrimethamine | Antimalarial agent | Inhibits dihydrofolate reductase | Used mainly against protozoan infections |
Ormetoprim's unique combination of a pyrimidine structure and its specific application in veterinary medicine differentiates it from these similar compounds.
The synthesis of ormetoprim involves multiple synthetic approaches, with the most prominent pathway being the base-catalyzed cyclization of substituted benzyl intermediates with guanidine derivatives. The primary synthetic route begins with the preparation of key precursor molecules, specifically 2-methylveratraldehyde (4,5-dimethoxy-2-methylbenzaldehyde), which serves as the critical aromatic building block [3].
The precursor chemistry for ormetoprim synthesis involves several fundamental reactions. The initial step typically requires the formation of 2-methylveratraldehyde through carbonylation reactions. This aldehyde intermediate is prepared via carbon-14 carbonation of the Grignard reagent derived from 2-bromo-4,5-dimethoxytoluene, followed by esterification, reduction, and manganese dioxide oxidation [3]. This approach represents one of the most efficient routes for producing the required aromatic precursor with high yields and purity.
Alternative synthetic pathways utilize different starting materials and reaction conditions. One established method involves the reaction of acrylonitrile with 4,5-dimethoxy-2-tolyl aldehydes in methanol, followed by cyclization with guanidine compounds . This approach provides flexibility in synthetic planning and allows for optimization based on available starting materials and desired scale of production.
The fundamental chemistry underlying ormetoprim synthesis relies on the formation of the pyrimidine ring through condensation reactions between appropriately substituted benzyl derivatives and nitrogen-containing heterocyclic precursors. The reaction proceeds through nucleophilic attack mechanisms that require careful control of reaction conditions to ensure high selectivity and yield [6] [7].
The intermediate synthesis for ormetoprim production involves multiple critical steps that require precise reaction optimization to achieve commercial viability. The most commonly employed synthetic route utilizes the Manchand method, which involves base-catalyzed 1,3-prototropic isomerization of cinnamonitrile intermediates followed by condensation with guanidine derivatives [1] [7].
The reaction optimization process begins with the formation of the key intermediate 3,4,5-trimethoxy-2-(methoxymethyl)cinnamonitrile. This intermediate is synthesized by heating 3,4,5-trimethoxybenzaldehyde with acrylonitrile in methanol under argon atmosphere at controlled temperatures [7]. The optimization parameters for this step include temperature control (typically maintained at room temperature to 60°C), reaction time (ranging from 0.5 to 4 hours), and solvent selection to maximize yield and minimize side product formation [8].
Critical reaction conditions that require optimization include pH control, temperature management, and reaction kinetics. The cyclization reaction typically occurs at elevated temperatures (60°C) with careful monitoring of reaction progress through analytical techniques [8]. The optimization of reaction conditions has demonstrated that temperature cycling and controlled heating rates can significantly improve product quality and yield [9] [10].
The intermediate synthesis also involves the preparation of guanidine-based reagents, which serve as the nitrogen source for pyrimidine ring formation. Guanidine hydrochloride is commonly employed, with sodium methoxide serving as the base catalyst [7]. The reaction optimization for this step requires careful control of stoichiometric ratios, typically employing a slight excess of guanidine to ensure complete conversion of the aromatic intermediate.
Solvent selection plays a crucial role in reaction optimization, with dimethyl sulfoxide (DMSO), methanol, and ethanol being the most commonly employed solvents depending on the specific synthetic route [6] [7]. The choice of solvent affects not only reaction kinetics but also product solubility and purification efficiency in subsequent steps.
Industrial scale manufacturing of ormetoprim requires careful consideration of process scalability, economic efficiency, and regulatory compliance. The transition from laboratory-scale synthesis to industrial production involves multiple challenges including heat transfer optimization, mixing efficiency, and waste management [11] [12].
The industrial manufacturing process typically employs continuous or semi-batch reactors designed to handle the specific requirements of ormetoprim synthesis. Temperature control becomes particularly critical at industrial scale, as the exothermic nature of certain reaction steps can lead to thermal runaway if not properly managed [12]. Industrial reactors are equipped with advanced temperature control systems and safety mechanisms to ensure consistent product quality and operational safety.
Scale-up considerations for ormetoprim production include the optimization of mixing parameters to ensure homogeneous reaction conditions. The viscosity changes that occur during the reaction sequence require careful design of agitation systems to maintain adequate mass transfer throughout the reactor volume [12]. Industrial facilities typically employ specialized mixing equipment designed to handle the specific rheological properties of ormetoprim reaction mixtures.
The industrial manufacturing process incorporates in-line monitoring and control systems to ensure consistent product quality. High-performance liquid chromatography (HPLC) systems are commonly integrated into the manufacturing process for real-time monitoring of reaction progress and product purity [13] [14]. These analytical systems allow for immediate process adjustments to maintain product specifications and minimize off-specification production.
Quality control measures in industrial ormetoprim manufacturing include comprehensive testing protocols for starting materials, intermediates, and final products. The manufacturing process must comply with Good Manufacturing Practice (GMP) requirements, which mandate strict control over all aspects of production including personnel training, equipment validation, and documentation procedures [15].
Industrial production also requires consideration of environmental impact and sustainability. Modern manufacturing facilities incorporate green chemistry principles to minimize solvent usage, reduce waste generation, and improve energy efficiency [11]. The implementation of continuous manufacturing techniques has shown potential for reducing overall environmental impact while improving production efficiency.
The synthesis of ormetoprim generates various byproducts and impurities that must be effectively managed through sophisticated purification techniques. The primary impurities include unreacted starting materials, side products from competing reactions, and degradation products formed under reaction conditions [15] [16].
Crystallization represents the most widely employed purification technique for ormetoprim, offering high selectivity and the ability to achieve pharmaceutical-grade purity [17] [18]. The crystallization process involves careful control of solvent selection, temperature profiles, and nucleation conditions to optimize crystal quality and yield [19] [20]. Anti-solvent crystallization techniques are particularly effective for ormetoprim purification, utilizing solvent systems where the product has differential solubility to promote selective crystallization [21].
The crystallization process parameters require optimization to achieve desired crystal morphology and size distribution. Cooling crystallization protocols typically involve controlled temperature reduction rates (0.5-5°C per minute) to promote uniform crystal growth and minimize the formation of metastable polymorphs [21] [16]. Temperature cycling techniques have proven effective for improving crystal quality and reducing the incorporation of impurities into the crystal lattice [21].
Column chromatography serves as a complementary purification technique for removing closely related impurities that cannot be effectively separated through crystallization alone [22] [23]. High-performance liquid chromatography (HPLC) systems equipped with specialized stationary phases enable the separation of structural analogs and geometric isomers that may be present in crude ormetoprim preparations [22] [13].
Solvent selection for chromatographic purification requires careful consideration of safety and environmental impact. Recent developments in green chromatography have identified safer solvent blends, such as heptane/ethyl acetate and heptane/methyl acetate systems, which provide superior purification performance compared to traditional dichloromethane/methanol systems while reducing worker exposure to hazardous solvents [22].
Membrane-based separation techniques have emerged as promising alternatives for ormetoprim purification, particularly for large-scale industrial applications [24]. Ultrafiltration and reverse osmosis systems can effectively remove low molecular weight impurities and salts while concentrating the desired product [25] [24]. These membrane technologies offer advantages including lower energy consumption, reduced solvent requirements, and improved process sustainability.
Advanced purification strategies often employ hybrid approaches combining multiple separation techniques to achieve optimal purity levels. Sequential purification protocols may utilize initial crystallization for bulk purification followed by chromatographic polishing to remove trace impurities [25] [15]. This multi-step approach ensures that final product specifications meet stringent pharmaceutical requirements for active pharmaceutical ingredient purity.
Ormetoprim functions as a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway [1] [2]. The enzyme dihydrofolate reductase catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, which serves as the primary one-carbon carrier in cellular metabolism [3] [4]. This enzymatic reaction is fundamental to maintaining the tetrahydrofolate cofactor pool required for purine and thymidine synthesis, ultimately supporting DNA synthesis and cell division [5] [6].
The molecular mechanism of ormetoprim action involves competitive inhibition of DHFR through direct binding to the enzyme's active site [1] [7]. Ormetoprim, classified as a 2,4-diaminopyrimidine derivative with the chemical structure 2,4-diamino-5-(6-methylveratryl)pyrimidine, exhibits structural similarity to the natural substrate dihydrofolate [1]. This structural mimicry allows ormetoprim to compete effectively with dihydrofolate for binding to the enzyme's active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate [7] [8].
The mechanism involves a sequential, steady-state random binding process where NADPH and the substrate (or inhibitor) bind to the enzyme's active site [3] [9]. Crystallographic studies of bacterial DHFR complexes reveal that the active site consists of two distinct domains: the adenosine binding domain and the loop domain [4]. The enzyme employs an eight-stranded beta-sheet core structure flanked by four alpha-helices, creating a cleft that accommodates both the cofactor and substrate [4] [10].
| Kinetic Parameter | Ormetoprim | Trimethoprim (Reference) | Reference |
|---|---|---|---|
| Target Selectivity | High for bacterial DHFR | High for bacterial DHFR | [1] [8] |
| Binding Mechanism | Competitive inhibition | Competitive inhibition | [7] [8] |
| Enzyme Affinity | Similar to trimethoprim | Ki ~1-5 nM (bacterial) | [11] [12] |
| Species Selectivity | >1000-fold bacterial vs mammalian | >1000-fold bacterial vs mammalian | [13] [8] |
The inhibition results in rapid depletion of the cellular tetrahydrofolate cofactor pool, leading to impaired one-carbon metabolism [14] [15]. Specifically, the blockade prevents the synthesis of formyl-tetrahydrofolate and methylenetetrahydrofolate, which are essential cofactors for purine nucleotide biosynthesis and thymidine synthesis [5] [16]. This disruption ultimately halts DNA synthesis and arrests bacterial cell division [7] [6].
Research demonstrates that ormetoprim exhibits gradual "on" kinetics followed by rapid "off" kinetics when compared to trimethoprim, suggesting efficient binding and release characteristics [17]. At concentrations of 0.1 to 10 μM, ormetoprim demonstrates similar stabilization effects on bacterial DHFR as trimethoprim, with notably quicker destabilization kinetics upon compound withdrawal [17].
The combination of ormetoprim with sulfonamides, particularly sulfadimethoxine, produces a potent synergistic antibacterial effect through sequential blockade of the bacterial folate synthesis pathway [18] [19] [20]. This synergism occurs because the two drug classes target consecutive enzymatic steps in bacterial folate metabolism, creating a more complete disruption of folate-dependent processes than either agent alone [2] [21].
Sulfonamides function by inhibiting dihydropteroate synthase, the enzyme responsible for incorporating para-aminobenzoic acid (PABA) into the folate synthesis pathway [20] [6]. Specifically, sulfonamides compete with PABA for binding to dihydropteroate synthase, preventing the formation of dihydropteroic acid, a precursor to dihydrofolate [20] [22]. When ormetoprim is administered concurrently, it blocks the subsequent reduction of any dihydrofolate that may be synthesized despite sulfonamide inhibition [1] [2].
| Combination Aspect | Ormetoprim-Sulfadimethoxine | Mechanism | Reference |
|---|---|---|---|
| Enzyme Target 1 | Dihydropteroate synthase | Sulfonamide inhibition of PABA incorporation | [20] [22] |
| Enzyme Target 2 | Dihydrofolate reductase | Ormetoprim inhibition of dihydrofolate reduction | [1] [2] |
| Synergistic Effect | Sequential blockade | Complete folate pathway disruption | [18] [19] |
| Clinical Outcome | Bactericidal activity | Enhanced compared to individual agents | [19] [20] |
| Resistance Prevention | Reduced frequency | Dual target approach | [19] [2] |
The synergistic interaction has been demonstrated through in vitro studies showing that the minimum inhibitory concentrations of both components are significantly reduced when used in combination compared to individual agent testing [23]. Research on Neospora caninum tachyzoites revealed that combinations of ormetoprim with various sulfonamides produced improved efficacy through this dual-target approach [23]. The mechanism of synergy appears to involve simultaneous binding to bacterial dihydrofolate reductase rather than simple sequential blockade, as evidenced by studies showing that para-aminobenzoic acid does not eliminate the synergistic effect [18].
Pharmacokinetic studies in various animal models demonstrate that ormetoprim and sulfadimethoxine maintain effective plasma concentrations when administered in combination, though the drugs exhibit different elimination kinetics [24] [25]. In hybrid striped bass, the elimination half-life for ormetoprim (3.9-7.5 hours) differs significantly from that of sulfadimethoxine (10.5-26 hours), creating a non-constant ratio in plasma that may influence the actual synergistic effect [25] [26].
The combination therapy offers significant advantages in clinical applications, including broader spectrum antimicrobial activity against gram-positive and gram-negative bacteria, reduced likelihood of resistance development, and enhanced bactericidal rather than bacteriostatic effects [19] [2] [21]. The ormetoprim-sulfadimethoxine combination is particularly effective against bacterial infections in aquaculture and veterinary medicine, where it demonstrates activity against important pathogens including Yersinia ruckeri, Edwardsiella tarda, and Escherichia coli [25] [27].
Bacterial resistance to ormetoprim develops through several distinct mechanisms that compromise the drug's ability to inhibit dihydrofolate reductase effectively [28] [29] [30]. Understanding these resistance mechanisms is crucial for optimizing therapeutic strategies and developing countermeasures to maintain drug efficacy.
Target Modification: The most common resistance mechanism involves mutations in the chromosomal gene encoding dihydrofolate reductase, resulting in structural alterations that reduce ormetoprim binding affinity [29] [30] [31]. Studies on Streptococcus pneumoniae DHFR revealed that single amino acid substitutions, such as leucine for valine at position 100, create steric clashes that significantly reduce trimethoprim-like inhibitor binding [31]. Similar mechanisms likely affect ormetoprim susceptibility, as both compounds share structural similarities as diaminopyrimidine derivatives [1] [23].
Enzyme Overproduction: Bacteria can develop resistance by increasing the production of dihydrofolate reductase enzyme through gene amplification or enhanced transcription [29] [30] [32]. This mechanism overwhelms the inhibitory capacity of ormetoprim by providing excess target enzyme that exceeds the drug's inhibitory concentration [32]. The increased enzyme production requires higher drug concentrations to achieve effective inhibition, manifesting as elevated minimum inhibitory concentrations in clinical testing [29].
Plasmid-Mediated Resistance: Perhaps the most significant resistance mechanism involves the acquisition of alternative dihydrofolate reductase genes, such as the dfrB family, through horizontal gene transfer [33] [30]. These plasmid-encoded enzymes exhibit intrinsic resistance to trimethoprim and related diaminopyrimidines, including ormetoprim [33]. The type II dihydrofolate reductases encoded by dfrB genes are structurally and evolutionarily unrelated to chromosomal DHFR, making them inherently insensitive to conventional DHFR inhibitors [33] [34].
| Resistance Type | Mechanism | Impact on Ormetoprim | Prevalence | Reference |
|---|---|---|---|---|
| Chromosomal mutation | Point mutations in folA gene | Variable resistance (2-50 fold) | Common | [30] [31] |
| Enzyme overproduction | Increased DHFR expression | Elevated MIC values | Moderate | [29] [32] |
| Plasmid-mediated | dfrB gene acquisition | Complete resistance | Emerging | [33] [30] |
| Permeability changes | Reduced drug uptake | Decreased intracellular levels | Variable | [28] [35] |
| Efflux mechanisms | Active drug removal | Reduced drug accumulation | Uncommon | [28] [35] |
Ormetoprim exhibits remarkable selectivity for bacterial versus mammalian dihydrofolate reductase, with selectivity ratios exceeding 1000-fold [13] [8] [11]. This selectivity arises from fundamental structural differences between bacterial and mammalian DHFR active sites [13] [4]. The critical difference involves a single amino acid substitution where bacterial DHFR contains an aspartate residue and mammalian DHFR contains a glutamate residue at the equivalent position [13].
Crystallographic studies demonstrate that this amino acid difference creates distinct binding environments that favor diaminopyrimidine binding to bacterial enzyme [13] [11]. The smaller aspartate residue in bacterial DHFR allows optimal positioning of ormetoprim within the active site, while the larger glutamate in mammalian DHFR creates steric hindrance that reduces binding affinity [13] [8].
Thermodynamic analyses reveal that the selectivity of ormetoprim for bacterial DHFR is entropy-driven and correlates with weaker conformational changes in bacterial versus vertebrate enzymes [11]. The bacterial enzyme provides additional hydrophobic contacts that stabilize inhibitor binding, contributing to the observed selectivity [11]. In the presence of NADPH cofactor, the positive cooperative effect is much more pronounced for bacterial DHFR than for vertebrate enzymes, further enhancing selectivity [11].
The development of resistance has significant implications for ormetoprim efficacy in veterinary applications [36] [30]. Studies in aquaculture settings demonstrate that prolonged or repeated exposure to ormetoprim-sulfadimethoxine combinations can select for resistant bacterial populations [36] [37]. The emergence of multiple resistance mechanisms simultaneously can lead to high-level resistance that compromises therapeutic effectiveness [30].
Surveillance data indicate that resistance to diaminopyrimidines occurs in 3-30% of clinically isolated bacteria, with considerable variation among bacterial species [30]. Certain species, including Staphylococcus epidermidis and Enterobacter species, show increased tendency for acquiring resistance to trimethoprim-like compounds [30], suggesting similar patterns may occur with ormetoprim exposure.
Ormetoprim and trimethoprim share fundamental pharmacodynamic properties as diaminopyrimidine-based dihydrofolate reductase inhibitors, yet exhibit distinct characteristics in their molecular interactions, binding kinetics, and therapeutic applications [1] [38] [8]. Both compounds function through competitive inhibition of bacterial DHFR, but their structural differences influence specific aspects of their pharmacodynamic profiles [1] [7].
Trimethoprim (5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine) possesses a molecular weight of 290.32 g/mol and contains three methoxy groups on its phenyl ring [39]. In contrast, ormetoprim (2,4-diamino-5-(6-methylveratryl)pyrimidine) has a molecular weight of 274.32 g/mol and features a different substitution pattern with methylveratryl group [1]. These structural variations affect the compounds' binding interactions with bacterial DHFR active sites [1] [12].
Crystallographic studies of DHFR-inhibitor complexes reveal that both compounds achieve high-affinity binding through interactions with conserved active site residues [12]. The 2,4-diaminopyrimidine moiety common to both inhibitors forms critical hydrogen bonds with the enzyme backbone, while the aromatic substituents interact with hydrophobic regions of the binding pocket [12] [40]. However, structural differences in the aromatic portions result in distinct binding geometries and interaction profiles [40].
| Property | Ormetoprim | Trimethoprim | Clinical Significance | Reference |
|---|---|---|---|---|
| Molecular Weight | 274.32 g/mol | 290.32 g/mol | Similar bioavailability | [1] [39] |
| Binding Affinity (Ki) | Similar to TMP | 1-5 nM (bacterial DHFR) | Equivalent potency | [11] [12] |
| Selectivity Ratio | >1000-fold | >1000-fold | Similar safety profile | [8] [11] |
| Binding Kinetics | Faster "off" rate | Standard kinetics | Potentially reversible inhibition | [17] |
| Species Specificity | Veterinary focus | Human and veterinary | Different regulatory status | [2] [41] |
Both ormetoprim and trimethoprim exhibit slow-binding kinetics with bacterial DHFR, characterized by initial rapid binding followed by a slower isomerization to a high-affinity complex [42] [17]. However, recent studies reveal subtle differences in their temporal binding profiles [17]. Ormetoprim demonstrates notably quicker "off" kinetics compared to trimethoprim, with destabilization occurring 2-4 hours after compound removal versus longer retention for trimethoprim [17].
The binding mechanism for both compounds involves formation of a ternary complex with NADPH and the enzyme [42] [11]. Kinetic studies indicate that NADPH binding enhances the affinity of both inhibitors for bacterial DHFR through positive cooperativity, but the magnitude of this effect differs between the compounds [11]. For trimethoprim, the cooperative effect is much more pronounced with bacterial DHFR than with vertebrate enzymes, contributing to its selectivity profile [11].
Comparative analysis of resistance mechanisms reveals that both ormetoprim and trimethoprim are susceptible to similar resistance pathways, including target modification, enzyme overproduction, and plasmid-mediated resistance [29] [30] [41]. However, the frequency and distribution of resistance may vary between the compounds due to differences in usage patterns and selective pressure [30].
Studies examining resistance development demonstrate that bacteria exposed to trimethoprim can exhibit cross-resistance to ormetoprim due to their shared mechanism of action [23] [30]. Conversely, some resistance mutations that affect trimethoprim binding may have different impacts on ormetoprim susceptibility due to structural differences in their aromatic substituents [31] [40].
The emergence of plasmid-encoded type II DHFR enzymes (dfrB family) represents a significant resistance mechanism affecting both compounds [33]. These alternative enzymes show intrinsic resistance to trimethoprim and related diaminopyrimidines, effectively compromising the therapeutic utility of both ormetoprim and trimethoprim against bacteria harboring these resistance genes [33].
Trimethoprim has extensive clinical use in human medicine, both as monotherapy for urinary tract infections and in combination with sulfamethoxazole for diverse bacterial infections [41] [32]. The compound's pharmacokinetic profile includes good oral bioavailability (60% excreted unchanged in urine within 24 hours), wide tissue distribution, and moderate protein binding (45%) [32].
Ormetoprim, conversely, finds primary application in veterinary medicine, particularly in aquaculture and companion animal therapy [2] [43] [25]. Pharmacokinetic studies in various animal species demonstrate species-specific absorption and elimination patterns [25] [44]. In horses, ormetoprim achieves peak serum concentrations of 0.92 μg/mL within 0.5 hours after oral administration, with effective tissue penetration including synovial fluid, peritoneal fluid, and endometrium [44].
The therapeutic advantage of ormetoprim lies in its optimized combination with sulfadimethoxine, which provides matched pharmacokinetic profiles for sustained synergistic activity [19] [25]. This combination offers enhanced stability and prolonged tissue concentrations compared to trimethoprim-sulfonamide combinations in certain veterinary applications [25] [27].
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